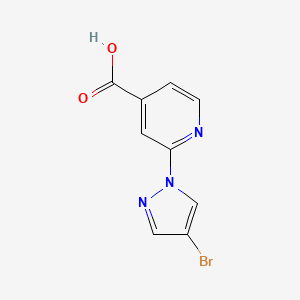
Acide 2-(4-bromo-1H-pyrazol-1-yl)isonicotinique
Vue d'ensemble
Description
2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid is a useful research compound. Its molecular formula is C9H6BrN3O2 and its molecular weight is 268.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potentiel Thérapeutique
L'imidazole, une partie hétérocyclique à cinq chaînons, est connu pour sa large gamme de propriétés chimiques et biologiques. Il est devenu un synthon important dans le développement de nouveaux médicaments . Les dérivés du 1, 3-diazole présentent différentes activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .
Activité Antitumorale
Certains composés 1-substitués-2-(5-substitués-1-phényl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole et 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine ont été synthétisés et évalués pour leur potentiel antitumoral contre différentes lignées cellulaires .
Activités Antileishmaniennes et Antimalariennes
Les composés à base de pyrazole sont connus pour leurs divers effets pharmacologiques, notamment leurs puissantes activités antileishmaniennes et antimalariennes . Certains pyrazoles couplés à l'hydrazine ont montré une activité antipromastigote supérieure . De plus, certains composés ont induit de meilleurs effets d'inhibition contre Plasmodium berghei .
Agent Neuroprotecteur
Une modélisation moléculaire de composés de 2-pyrazoline et d'autres dérivés de chalcone affinité au site actif de liaison de la cholinestérase (AChE et BChE) a montré un potentiel d'inhibition sélectif . Ces composés pourraient agir comme un agent neuroprotecteur pour les troubles neurologiques liés à l'acétylcholinestérase activée, comme la maladie de Parkinson et d'autres troubles liés à l'âge .
Activités Antibactériennes et Antifongiques
Les nouveaux produits 2 et 3 ont été testés pour leur activité antibactérienne in vitro contre Staphylococcus aureus, Bacillus subtilis (Gram positif), Escherichia coli et Pseudomonas aeruginosa (Gram négatif) et leur activité antifongique contre Aspergilus flavus et Aspergillus niger .
Activité Anticancéreuse
Certains dérivés de pyrazolo [3,4- d ]thiazole ou pyrazolo [3,4- d ] [1,4]thiazine ont été étudiés pour leur activité anticancéreuse en tant qu'inhibiteurs de la topoisomérase II alpha et inhibiteurs d'une cascade de signalisation Hh .
Propriétés
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-7-4-12-13(5-7)8-3-6(9(14)15)1-2-11-8/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHJKIOPBQHPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




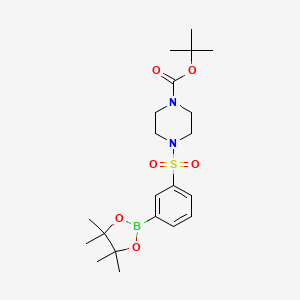


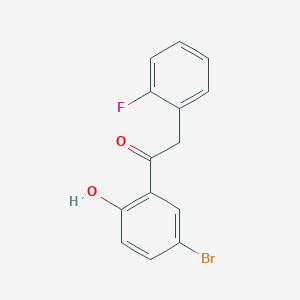
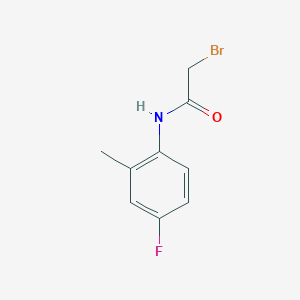
![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)
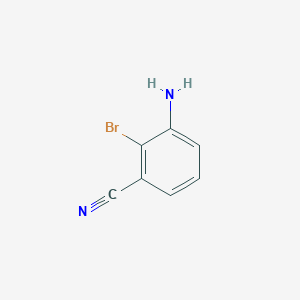
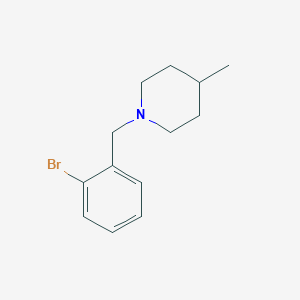
![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)

![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)
![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)
